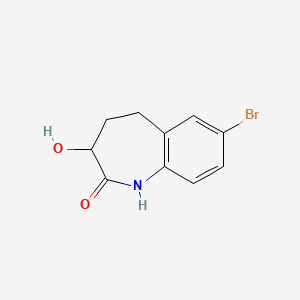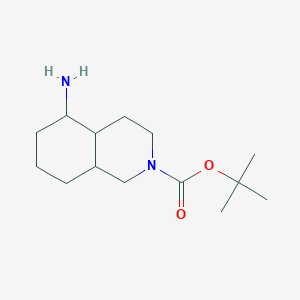
Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the protection of the amino group using a tert-butyl (Boc) group. The Boc-protected amino acid is then reacted with other reagents to form the desired structure. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate consists of a decahydroisoquinoline ring system with an amino group at position 5 and a tert-butyl ester group at position 2. The Boc group provides steric hindrance and stability .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amide formation, amidation, and esterification. The choice of coupling reagents and reaction conditions significantly influences the yield and selectivity of these reactions .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate is a compound of interest in the field of chemical synthesis and drug development. It is related to compounds such as N-tert-butyl isoquine, which has been investigated as a potential antimalarial drug. N-tert-Butyl isoquine, developed through a public-private partnership, was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This compound represents a class of synthetic quinolines developed from affordable and accessible starting materials, highlighting the compound's relevance in the synthesis of novel therapeutic agents (O’Neill et al., 2009).
Organic Synthesis Methodologies
The tert-butyl group, often used in organic synthesis for protection strategies, plays a crucial role in the synthesis of various chemical entities. Compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) have been utilized as tert-butoxycarbonylation reagents for acidic proton-containing substrates. This method allows for chemoselective reactions under mild conditions, demonstrating the versatility of tert-butyl-based compounds in facilitating complex organic transformations (Saito et al., 2006).
Catalysis and Reaction Mechanisms
In catalysis, tert-butyl derivatives are involved in a variety of reaction mechanisms, including palladium-catalyzed aminocarbonylation and arylation processes. These reactions are crucial for constructing complex molecules with potential pharmaceutical applications. For instance, palladium-catalyzed reactions with compounds such as 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions demonstrate the utility of tert-butyl-containing compounds in facilitating selective and efficient synthetic pathways (Takács et al., 2011).
Advanced Material Synthesis
The application of tert-butyl derivatives extends into the realm of material science, where they are used in the synthesis of complex molecules and materials with unique properties. For example, the synthesis of glycuronamides of amino acids, which are constituents of microbial polysaccharides, involves tert-butyl protected amino acid derivatives. These compounds are used to create neoglycoconjugates of copolymer type, which have potential applications in immunochemical studies and material sciences (Chernyak et al., 1991).
Propiedades
IUPAC Name |
tert-butyl 5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h10-12H,4-9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKVXDCBECSADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


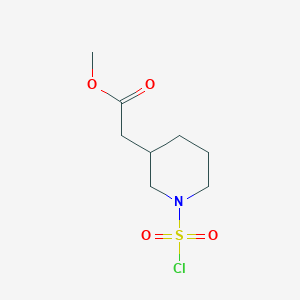
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)
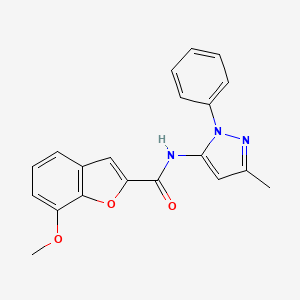
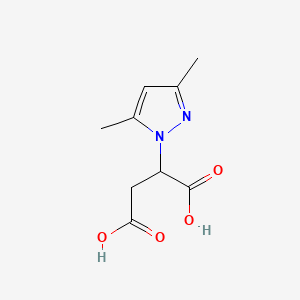
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)
![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)
![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)
![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)
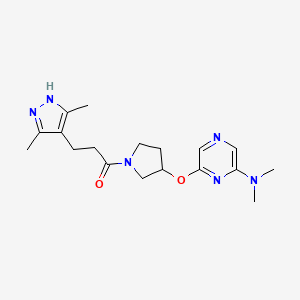
![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)
![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)
![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)
